![molecular formula C29H46O3 B14264002 3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal CAS No. 189124-21-8](/img/structure/B14264002.png)
3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal is an organic compound characterized by the presence of a phenyl ring substituted with two decyloxy groups and a prop-2-ynal moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal typically involves multi-step organic reactions. One common approach is the alkylation of 3,4-dihydroxybenzaldehyde with decyl bromide to introduce the decyloxy groups. This is followed by a Sonogashira coupling reaction with propargyl bromide to form the prop-2-ynal moiety. The reaction conditions often involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The decyloxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: 3-[3,4-Bis(decyloxy)phenyl]prop-2-ynoic acid
Reduction: 3-[3,4-Bis(decyloxy)phenyl]prop-2-ynol
Substitution: Products depend on the nucleophile used, e.g., this compound derivatives
Wissenschaftliche Forschungsanwendungen
3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the prop-2-ynal moiety allows for potential interactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This can result in the inhibition or activation of specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[3,4-Bis(decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile
- (2E)-3-[3,4-bis(decyloxy)phenyl]-1-(4-tert-butylphenyl)prop-2-ene-1-thione
Uniqueness
3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal is unique due to the presence of both decyloxy groups and the prop-2-ynal moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require these features. The compound’s ability to undergo various chemical reactions and its potential biological activities further distinguish it from similar compounds.
Eigenschaften
CAS-Nummer |
189124-21-8 |
|---|---|
Molekularformel |
C29H46O3 |
Molekulargewicht |
442.7 g/mol |
IUPAC-Name |
3-(3,4-didecoxyphenyl)prop-2-ynal |
InChI |
InChI=1S/C29H46O3/c1-3-5-7-9-11-13-15-17-24-31-28-22-21-27(20-19-23-30)26-29(28)32-25-18-16-14-12-10-8-6-4-2/h21-23,26H,3-18,24-25H2,1-2H3 |
InChI-Schlüssel |
FXZAZADMPKWTJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)C#CC=O)OCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


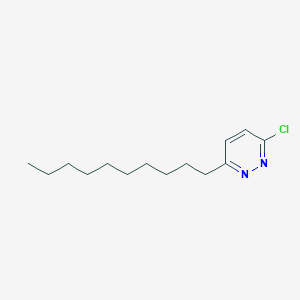

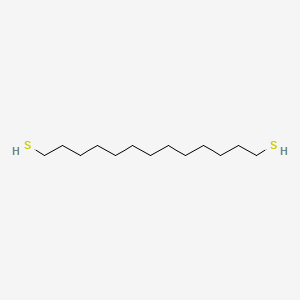
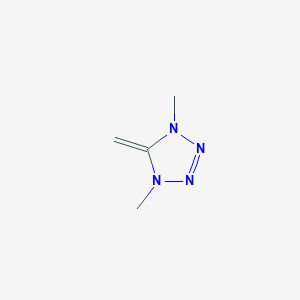

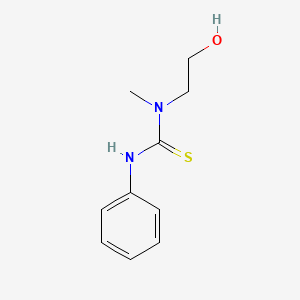

![2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane](/img/structure/B14263981.png)
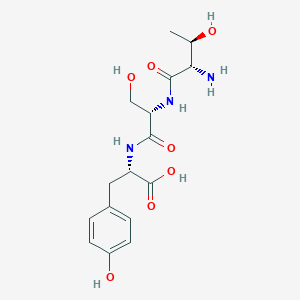
![1H-Pyrrolo[2,3-b]pyridin-4-amine, 6-methyl-1-(phenylsulfonyl)-](/img/structure/B14263987.png)
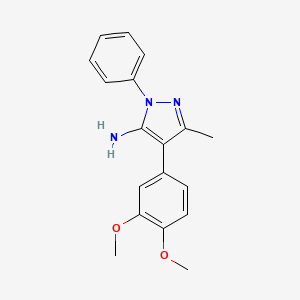
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3,2-dioxaborolane)](/img/structure/B14263996.png)
![Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]-](/img/structure/B14264000.png)
![Zinc, chlorothieno[3,2-b]thien-2-yl-](/img/structure/B14264009.png)
